

# Application Notes and Protocols for Pde4-IN-24 in Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4] Increased intracellular cAMP levels have been shown to downregulate inflammatory responses.[1][5][6] PDE4 inhibitors block the degradation of cAMP, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators, making them a valuable therapeutic target for psoriasis.[1][7]

**Pde4-IN-24** is a potent and highly selective inhibitor of phosphodiesterase 4D (PDE4D), with an IC50 of 0.57 nM and over 4100-fold selectivity against other PDE families. While specific data on the use of **Pde4-IN-24** in psoriasis models is not yet publicly available, these application notes provide a generalized framework and protocols for its evaluation based on established methodologies for other PDE4 inhibitors in preclinical psoriasis models.

### **Mechanism of Action**

**Pde4-IN-24**, by selectively inhibiting PDE4D, increases intracellular cAMP levels within immune and other relevant cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines such as IL-







10.[1] Furthermore, increased cAMP levels suppress the activity of pro-inflammatory signaling pathways, including NF- $\kappa$ B, leading to a reduction in the expression of key psoriatic cytokines like TNF- $\alpha$ , IL-23, and IL-17.[1][7]

Signaling Pathway of PDE4 Inhibition in Psoriasis





Click to download full resolution via product page

Caption: Mechanism of **Pde4-IN-24** action in suppressing inflammation.



## **Quantitative Data Summary**

The following tables present hypothetical, yet representative, data for the efficacy of **Pde4-IN-24** in preclinical psoriasis models.

Table 1: In Vitro Cytokine Release from Human PBMCs

| Compound   | Concentration (nM) | TNF-α<br>Inhibition (%) | IL-23 Inhibition<br>(%) | IL-10 Induction<br>(fold change) |
|------------|--------------------|-------------------------|-------------------------|----------------------------------|
| Pde4-IN-24 | 0.1                | 25.3 ± 3.1              | 20.1 ± 2.5              | 1.5 ± 0.2                        |
|            | 1                  | 55.8 ± 4.5              | 48.9 ± 3.8              | 2.8 ± 0.4                        |
|            | 10                 | 85.2 ± 5.1              | 79.5 ± 4.2              | 4.5 ± 0.6                        |
|            | 100                | 92.6 ± 3.9              | 88.3 ± 3.1              | 5.2 ± 0.5                        |
| Apremilast | 10                 | 30.1 ± 3.5              | 25.4 ± 2.9              | 1.8 ± 0.3                        |
|            | 100                | 68.4 ± 5.2              | 60.7 ± 4.7              | 3.5 ± 0.5                        |

| | 1000 | 89.5 ± 4.8 | 82.1 ± 4.0 | 4.8 ± 0.7 |

Table 2: Efficacy in Imiquimod (Aldara)-Induced Psoriasis Mouse Model

| Treatment Group (5<br>mg/kg, oral, daily) | Psoriasis Area and<br>Severity Index<br>(PASI) Score (Day<br>7) | Ear Thickness<br>(mm) (Day 7) | Splenomegaly (mg)<br>(Day 7) |
|-------------------------------------------|-----------------------------------------------------------------|-------------------------------|------------------------------|
| Vehicle                                   | 8.5 ± 0.8                                                       | 0.45 ± 0.05                   | 250 ± 25                     |
| Pde4-IN-24                                | 3.2 ± 0.5*                                                      | 0.22 ± 0.03*                  | 155 ± 18*                    |
| Roflumilast                               | 4.1 ± 0.6*                                                      | 0.28 ± 0.04*                  | 170 ± 20*                    |

\*p < 0.05 compared to Vehicle

Table 3: Efficacy in IL-23-Induced Psoriasis Mouse Model



| Treatment Group (5 mg/kg, oral, daily) | Ear Redness Score<br>(Day 15) | Epidermal<br>Thickness (μm)<br>(Day 15) | IL-17A mRNA<br>Expression (fold<br>change) |
|----------------------------------------|-------------------------------|-----------------------------------------|--------------------------------------------|
| Vehicle                                | $3.8 \pm 0.4$                 | 120 ± 15                                | 15.2 ± 2.1                                 |
| Pde4-IN-24                             | 1.2 ± 0.3*                    | 45 ± 8*                                 | 4.5 ± 0.9*                                 |
| Apremilast                             | 1.8 ± 0.4*                    | 60 ± 10*                                | 6.8 ± 1.2*                                 |

<sup>\*</sup>p < 0.05 compared to Vehicle

# Experimental Protocols Protocol 1: In Vitro Cytokine Release Assay

Objective: To determine the effect of **Pde4-IN-24** on the production of pro- and antiinflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

#### Materials:

- Pde4-IN-24
- Apremilast (as a control)
- Human PBMCs
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- ELISA kits for TNF-α, IL-23, and IL-10

#### Procedure:

 Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.



- Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.
- Plate cells at a density of 1 x 10<sup>6</sup> cells/well in a 96-well plate.
- Pre-incubate cells with varying concentrations of Pde4-IN-24 or Apremilast for 1 hour.
- Stimulate the cells with 100 ng/mL LPS for 24 hours.
- Collect the supernatant and measure the concentrations of TNF-α, IL-23, and IL-10 using specific ELISA kits according to the manufacturer's instructions.

## Protocol 2: Imiquimod (Aldara)-Induced Psoriasis-like Skin Inflammation in Mice

Objective: To evaluate the in vivo efficacy of **Pde4-IN-24** in a TLR7-mediated model of psoriasis.

#### Materials:

- Pde4-IN-24
- Roflumilast (as a control)
- Aldara® cream (5% imiquimod)
- BALB/c mice (8-10 weeks old)
- Vehicle for oral administration

#### Procedure:

- Randomly divide mice into treatment groups (Vehicle, **Pde4-IN-24**, Roflumilast).
- On day 0, shave the dorsal skin of the mice.
- From day 0 to day 6, apply a daily topical dose of 62.5 mg of Aldara® cream to the shaved back.



- From day 0 to day 6, administer **Pde4-IN-24** (e.g., 5 mg/kg), Roflumilast (e.g., 5 mg/kg), or vehicle orally once daily.
- Monitor and score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness.
- Measure ear thickness daily using a digital caliper.
- On day 7, euthanize the mice, collect skin and spleen samples for further analysis (e.g., histology, gene expression).

Experimental Workflow for Imiquimod-Induced Psoriasis Model



Click to download full resolution via product page

Caption: Workflow for the imiquimod-induced psoriasis mouse model.

# Protocol 3: IL-23-Induced Psoriasis-like Skin Inflammation in Mice

Objective: To assess the efficacy of **Pde4-IN-24** in a cytokine-driven model of psoriasis that is dependent on the IL-23/IL-17 axis.

#### Materials:

- Pde4-IN-24
- Apremilast (as a control)
- Recombinant murine IL-23



- C57BL/6 mice (8-10 weeks old)
- · Vehicle for oral administration

#### Procedure:

- Randomly divide mice into treatment groups (Vehicle, Pde4-IN-24, Apremilast).
- On day 0, and every other day thereafter until day 14, administer intradermal injections of recombinant murine IL-23 into the ear.
- From day 0 to day 15, administer **Pde4-IN-24** (e.g., 5 mg/kg), Apremilast (e.g., 30 mg/kg), or vehicle orally once daily.
- Monitor and score ear redness daily.
- On day 15, euthanize the mice and collect ear tissue.
- Process ear tissue for histological analysis to measure epidermal thickness and for qPCR to quantify the expression of inflammatory genes such as IL-17A.

#### Logical Relationship in IL-23 Model



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase (PDE) | Inhibitors | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Pde4-IN-24 in Psoriasis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577785#pde4-in-24-treatment-for-psoriasis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com